Ethyl 4-(2,4-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate
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Overview
Description
Ethyl 4-(2,4-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring substituted with an ethyl ester group, a 2,4-dimethoxyphenyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,4-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate and urea under acidic conditions, employing p-toluenesulfonic acid (PTSA) as a catalyst in refluxing ethanol
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Biginelli reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,4-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic ring.
Scientific Research Applications
Ethyl 4-(2,4-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,4-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
Uniqueness
Ethyl 4-(2,4-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate is unique due to its specific combination of functional groups and the pyrrolidine ring structure. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C16H23NO4 |
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Molecular Weight |
293.36 g/mol |
IUPAC Name |
ethyl 4-(2,4-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C16H23NO4/c1-5-21-16(18)14-10-17(2)9-13(14)12-7-6-11(19-3)8-15(12)20-4/h6-8,13-14H,5,9-10H2,1-4H3 |
InChI Key |
SRXXTWYOAASMAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CC1C2=C(C=C(C=C2)OC)OC)C |
Origin of Product |
United States |
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